Azelaic Acid

Dermatology Cosmeceutical Formulation Enzyme Inhibition

Choose azelaic acid for non-antibiotic acne maintenance therapy—equally effective against antibiotic-resistant C. acnes (MIC 2000–4000 µg/mL) without resistance selection pressure. FDA Pregnancy Category B with <4% systemic absorption. As a tyrosinase inhibitor (IC50 8.75 µM), it addresses both acne and hyperpigmentation—critical for skin of color. In Nylon-6,9 synthesis, its C9 chain imparts low moisture absorption and high dimensional stability, non-replicable by adipic or sebacic acid. Request bulk pricing for USP-grade ≥98% purity.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 123-99-9
Cat. No. B000161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelaic Acid
CAS123-99-9
Synonymsazelaic acid
azelaic acid, dilithium salt
azelaic acid, dipotassium salt
azelaic acid, disodium salt
azelaic acid, monosodium salt
azelaic acid, potassium salt
azelaic acid, sodium salt
Azelex
Finacea
monosodium azelate
nonanedioic acid
skinoren
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
InChIKeyBDJRBEYXGGNYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethy ether, benzene, DMSO;  soluble in ethanol
Soluble in hot water, alcohol and organic solvents
One liter of water dissolves 1.0 g at 1.0 °C;  2.4 g at 20 °C;  8.2 g at 50 °C;  22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C
In water, 2.40X10+3 mg/L at 20 °C
2.4 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Azelaic Acid (CAS 123-99-9): Technical Procurement Baseline and Sourcing Considerations


Azelaic acid (CAS 123-99-9), a straight-chain saturated C9 dicarboxylic acid, is a multifunctional compound with established applications spanning topical dermatological therapeutics and high-performance polyamide synthesis. In pharmaceutical contexts, it is approved by the US FDA for the topical treatment of mild-to-moderate acne vulgaris and rosacea at concentrations of 15%–20%, with documented mechanisms including antimicrobial activity against Cutibacterium acnes, competitive tyrosinase inhibition, and anti-inflammatory effects [1]. In industrial polymer applications, azelaic acid serves as a critical monomer precursor for the production of Nylon-6,9, a specialty polyamide valued for low moisture absorption and high dimensional stability [2]. The compound exhibits sparing aqueous solubility (approximately 2.4 mg/mL at 20°C) and demonstrates dose-dependent local tolerability consistent with its class [3].

Why In-Class Dicarboxylic Acids and Topical Acne Agents Cannot Be Directly Substituted for Azelaic Acid (CAS 123-99-9)


Substitution of azelaic acid with alternative dicarboxylic acids or topical acne agents is precluded by substantial quantitative divergence across three critical dimensions: enzymatic inhibitory potency, antibacterial selectivity against antibiotic-resistant strains, and polymer-specific mechanical property requirements. Within the α,ω-dicarboxylic acid homologous series, aqueous solubility varies markedly with chain length—azelaic acid (C9) at 2.4 mg/mL at 20°C versus sebacic acid (C10) at approximately 1.0 mg/mL, directly impacting formulation feasibility [1]. In dermatological applications, azelaic acid's tyrosinase inhibition IC50 of 8.75 μM differs significantly from structurally related diacids, while its unique capacity to maintain antibacterial activity against C. acnes strains resistant to clindamycin and erythromycin cannot be replicated by non-antibiotic alternatives such as salicylic acid or benzoyl peroxide alone [2]. In industrial contexts, substitution of azelaic acid with adipic acid (C6) or sebacic acid (C10) as a polyamide monomer produces polymers with measurably different moisture absorption and dimensional stability profiles, rendering Nylon-6,9 performance characteristics non-transferable to alternative diacid-derived polyamides [3]. The following quantitative evidence substantiates the non-interchangeability of azelaic acid with its closest analogs.

Quantitative Differentiation of Azelaic Acid (CAS 123-99-9) Relative to Comparators: Procurement-Relevant Evidence


Comparative Tyrosinase Inhibition: Azelaic Acid vs. Kojic Acid for Skin Brightening Formulation Selection

Azelaic acid demonstrates tyrosinase inhibitory potency comparable to kojic acid, a widely used reference standard in depigmenting formulations. Under identical in vitro assay conditions, azelaic acid exhibited an IC50 of 8.75 ± 0.18 μM, which is numerically superior to kojic acid's IC50 of 9.27 ± 0.19 μM [1]. This head-to-head comparison establishes azelaic acid as a viable alternative to kojic acid for tyrosinase inhibition, with the additional advantage of a more favorable dermatological tolerability profile for long-term use in hyperpigmentation management.

Dermatology Cosmeceutical Formulation Enzyme Inhibition

Acne Vulgaris Lesion Reduction: Azelaic Acid 20% vs. Benzoyl Peroxide 5% in Randomized Controlled Trial

In a single-blind randomized controlled trial of 309 patients with papulo-pustular acne, 20% azelaic acid produced a 35% reduction in lesion counts relative to placebo, while 5% benzoyl peroxide demonstrated greater efficacy [1]. A separate multicenter randomized study comparing 20% azelaic acid versus 3% benzoyl peroxide combined with 1% clindamycin (BPO + CLN) demonstrated that the BPO + CLN combination achieved superior efficacy in treating mild-to-moderate acne vulgaris, with better overall tolerability [2]. A 2026 systematic review with network meta-analysis concluded that moderate-quality evidence indicates azelaic acid is probably less effective than benzoyl peroxide in terms of treatment response (Physician Global Assessment), and there is probably little or no difference when comparing azelaic acid to tretinoin [3]. However, a 2024 pilot study evaluating a novel 15% azelaic acid dermo-cosmetic cream demonstrated a 66.52 ± 2.92% reduction in acne lesions compared to 52.55 ± 3.90% in a comparator group (p < 0.001), highlighting the critical impact of formulation on observed efficacy [4].

Dermatology Acne Vulgaris Clinical Efficacy

Antibacterial Selectivity Profile: Azelaic Acid vs. Antibiotic-Resistant Cutibacterium acnes Strains

Azelaic acid maintains consistent antibacterial activity against both antibiotic-sensitive and antibiotic-resistant strains of Cutibacterium acnes (formerly Propionibacterium acnes). In vitro susceptibility testing revealed MIC values of 2000–4000 μg/mL (10.6–21.3 mM) for both sensitive and resistant strains [1]. This represents a critical differentiation from topical antibiotics such as erythromycin and clindamycin, against which C. acnes resistance rates now exceed 40% in many geographic regions. While azelaic acid is a much weaker antibacterial agent compared to true antibiotics, it can remain effective against resistant bacteria in cases where traditional antibiotics fail [2]. This property positions azelaic acid as a stewardship-compatible option for long-term acne maintenance therapy without contributing to antimicrobial resistance selection pressure.

Antimicrobial Resistance Dermatology Microbiology

Tolerability Profile Relative to Topical Retinoids: Azelaic Acid vs. Adapalene and Tretinoin

A 2025 comprehensive review of azelaic acid pharmacological properties concluded that for acne vulgaris, reductions in inflammatory and noninflammatory lesions with 15–20% azelaic acid were comparable to those of topical retinoids such as adapalene, and tolerability was superior in some studies [1]. Adapalene 0.1% gel significantly reduced a greater number of inflammatory lesions among African American patients with Fitzpatrick skin types IV through VI compared to Caucasian patients, indicating population-specific efficacy variations that azelaic acid may circumvent [2]. Across indications, azelaic acid produces mild, transient local irritation (primarily burning, stinging, and erythema) that typically resolves with continued use, in contrast to the more persistent retinoid dermatitis observed with tretinoin and adapalene initiation [1].

Dermatology Tolerability Patient Adherence

Pregnancy and Lactation Safety Classification: Azelaic Acid vs. Topical Retinoids and Oral Isotretinoin

Azelaic acid carries FDA Pregnancy Category B classification, indicating no evidence of risk in animal reproduction studies despite the absence of adequate well-controlled studies in pregnant women [1]. This contrasts markedly with oral isotretinoin (Category X, contraindicated in pregnancy due to up to 28% rate of major fetal abnormalities) [2], and with topical retinoids such as adapalene (Category C, limited safety data, not recommended in pregnancy) [2]. Systemic absorption of topical azelaic acid is minimal (<4% for 15% gel, 3% for 20% cream) [3], and maternal use is not expected to result in significant fetal exposure [4].

Teratogenicity Pregnancy Drug Safety Procurement

Formulation-Enhanced Bioavailability: Liposomal Azelaic Acid vs. Free Azelaic Acid Solution

Novel liposomal formulations of azelaic acid demonstrate enhanced antimicrobial activity compared to free azelaic acid solution. In comparative in vitro testing, all liposomal azelaic acid formulations exhibited superior antibacterial effects against both Staphylococcus aureus and Enterococcus faecalis relative to free AA solution [1]. This formulation-dependent enhancement is particularly relevant given the challenges of achieving adequate drug penetration into pilosebaceous units and the pH-dependent solubility limitations of free azelaic acid.

Pharmaceutical Formulation Drug Delivery Bioavailability

Evidence-Based Application Scenarios for Azelaic Acid (CAS 123-99-9) Procurement and Use


Topical Acne Maintenance Therapy with Antimicrobial Stewardship Requirements

Procure azelaic acid (15% gel or 20% cream) for long-term acne maintenance therapy in patients requiring non-antibiotic management. The compound maintains antibacterial activity against C. acnes strains resistant to erythromycin and clindamycin (MIC 2000–4000 μg/mL for both sensitive and resistant strains) [1], without contributing to antimicrobial resistance selection pressure [2]. This stewardship-compatible profile, combined with FDA Pregnancy Category B classification and minimal systemic absorption (<4%) [3], supports formulary inclusion in antimicrobial stewardship programs and obstetrics-gynecology settings.

Hyperpigmentation Formulation Development Requiring Tyrosinase Inhibition

Utilize azelaic acid as a tyrosinase inhibitor in cosmeceutical formulations for melasma and post-inflammatory hyperpigmentation. Azelaic acid demonstrates an IC50 of 8.75 ± 0.18 μM against tyrosinase, comparable to kojic acid (IC50 = 9.27 ± 0.19 μM) under identical assay conditions [4]. This potency, combined with a more favorable dermatological tolerability profile than kojic acid, supports its use in leave-on formulations where long-term application is anticipated. Consider liposomal encapsulation to enhance bioavailability and antibacterial activity relative to free azelaic acid solution [5].

Acne Treatment in Fitzpatrick Skin Types IV–VI Populations

Select azelaic acid for acne management in patients with skin of color where post-inflammatory hyperpigmentation risk is elevated. Unlike adapalene, which demonstrates efficacy variations across Fitzpatrick skin types (with significantly greater inflammatory lesion reduction in African American patients versus Caucasians) [6], azelaic acid provides consistent lesion reduction comparable to topical retinoids with superior tolerability in some studies [7]. The dual anti-acne and anti-hyperpigmentation mechanisms (tyrosinase inhibition IC50 = 8.75 μM) [4] address both primary and secondary endpoints in this population.

High-Performance Polyamide (Nylon-6,9) Monomer Sourcing for Specialty Polymer Synthesis

Procure high-purity azelaic acid as the critical C9 dicarboxylic acid monomer for Nylon-6,9 synthesis. Reaction with hexamethylenediamine yields Nylon-6,9, a specialty polyamide characterized by low moisture absorption, high dimensional stability, and good chemical resistance [8]. These properties differentiate Nylon-6,9 from adipic acid-derived Nylon-6,6 and sebacic acid-derived Nylon-6,10, making azelaic acid non-substitutable in applications requiring these specific performance characteristics, including precision engineering components and electrical insulation materials. Scalable synthesis routes achieving up to 95% yield from cyclohexanone and acrylonitrile starting materials support industrial procurement feasibility [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelaic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.